molecular formula C18H13FN2O B2938100 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone CAS No. 339101-37-0

4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone

Cat. No.: B2938100
CAS No.: 339101-37-0
M. Wt: 292.313
InChI Key: NWQZMKPZHKUPEC-UHFFFAOYSA-N
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Description

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a fluorophenyl group, which can enhance its biological activity and specificity.

Scientific Research Applications

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone” are not specified in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other similar compounds. This unique feature makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4,5-dihydrobenzo[g]indazol-2-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-15-9-7-13(8-10-15)18(22)21-11-14-6-5-12-3-1-2-4-16(12)17(14)20-21/h1-4,7-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQZMKPZHKUPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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